molecular formula C16H19N3O2 B13875522 5'-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3'-bipyridin-4-amine

5'-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3'-bipyridin-4-amine

Cat. No.: B13875522
M. Wt: 285.34 g/mol
InChI Key: KXBJOQZGVVNSKT-UHFFFAOYSA-N
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Description

5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine is a complex organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is characterized by its unique structure, which includes a bipyridine core substituted with a methoxy group and a tetrahydropyranyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bipyridine compounds .

Scientific Research Applications

5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bipyridine derivatives such as:

Uniqueness

What sets 5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine apart is its unique substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other bipyridine derivatives may not be suitable .

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

5-(5-methoxypyridin-3-yl)-2-(oxan-4-yl)pyridin-4-amine

InChI

InChI=1S/C16H19N3O2/c1-20-13-6-12(8-18-9-13)14-10-19-16(7-15(14)17)11-2-4-21-5-3-11/h6-11H,2-5H2,1H3,(H2,17,19)

InChI Key

KXBJOQZGVVNSKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2=CN=C(C=C2N)C3CCOCC3

Origin of Product

United States

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